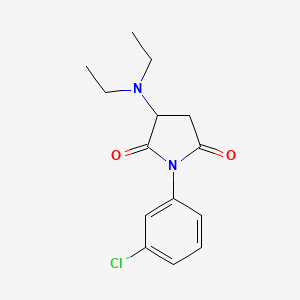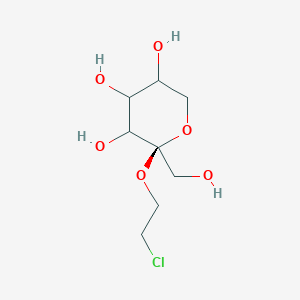
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a chloroethoxy substituent, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected form of tetrahydropyran and a chloroethanol derivative.
Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. Common protecting groups include silyl ethers and acetals.
Nucleophilic Substitution: The chloroethanol derivative undergoes nucleophilic substitution with the protected tetrahydropyran to introduce the chloroethoxy group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloroethoxy group can be reduced to form ethoxy derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of azido or thiol derivatives.
Applications De Recherche Scientifique
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular pathways such as signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R,5R)-2-(2-Methoxyethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(2S,3S,4R,5R)-2-(2-Ethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15ClO6 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5?,6?,7?,8-/m1/s1 |
Clé InChI |
UNKSWTOXDXZLNE-ZKBGSAEASA-N |
SMILES isomérique |
C1C(C(C([C@](O1)(CO)OCCCl)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




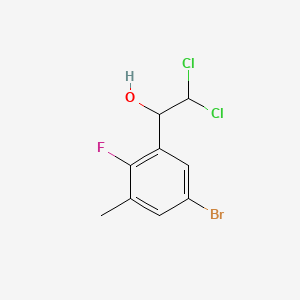
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)

![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
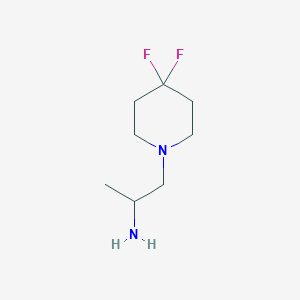
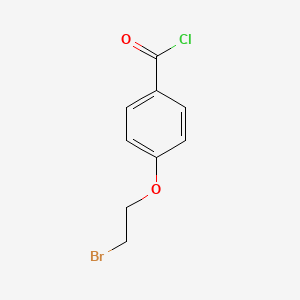
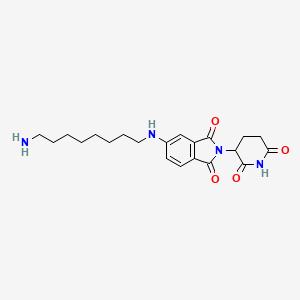
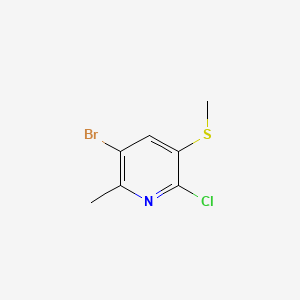
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
